Z-ATAD-FMK
Description
Overview of Caspases and Their Diverse Biological Roles in Cellular Processes
Caspases, or cysteine-aspartic proteases, are a family of enzymes that play crucial roles in programmed cell death and inflammation. wikipedia.org These proteases are characterized by a cysteine residue in their active site that cleaves target proteins after an aspartic acid residue. wikipedia.orgnih.gov Caspases are synthesized as inactive zymogens, or procaspases, which are activated through proteolytic cleavage, often in a cascading fashion. rndsystems.comnih.gov
Functionally, caspases can be broadly categorized into two main groups:
Apoptotic Caspases : These are central to the execution of apoptosis, a form of programmed cell death that is essential for normal development and tissue homeostasis. portlandpress.com They are further subdivided into:
Initiator caspases (e.g., Caspase-2, -8, -9, and -10), which are activated by specific cellular signals and initiate the apoptotic cascade. nih.govrndsystems.comnih.gov
Executioner or effector caspases (e.g., Caspase-3, -6, and -7), which are activated by initiator caspases and are responsible for cleaving a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govrndsystems.comnih.gov
Inflammatory Caspases : This group (e.g., Caspase-1, -4, -5, and in mice, Caspase-11) is primarily involved in the maturation of pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β). wikipedia.orgrndsystems.combiologists.com Their activation is a key component of the innate immune response.
Beyond apoptosis and inflammation, caspases have been implicated in a variety of other cellular processes, including cell proliferation, differentiation, and tumor suppression. wikipedia.orgbiologists.com The precise regulation of caspase activity is therefore critical for maintaining cellular and organismal health.
The Distinctive Role of Caspase-12 in Endoplasmic Reticulum-Associated Pathways
Caspase-12 is unique among the caspase family due to its primary localization to the cytosolic face of the endoplasmic reticulum (ER). nih.govnih.gov The ER is a critical organelle responsible for protein synthesis, folding, and modification, as well as calcium storage. nih.govuniversityofgalway.ie Perturbations in ER function, such as the accumulation of unfolded or misfolded proteins, lead to a condition known as ER stress. nih.govnih.gov
In response to ER stress, cells activate a signaling network called the unfolded protein response (UPR). nih.govbiologists.com The UPR initially aims to restore ER homeostasis by increasing the production of chaperone proteins and enhancing protein degradation. nih.govbiologists.com However, if the ER stress is severe or prolonged, the UPR can trigger apoptosis. nih.gov
Caspase-12 is a key mediator of ER stress-induced apoptosis. nih.govnih.gov Under conditions of overwhelming ER stress, procaspase-12 is activated. nih.gov This activation is thought to be mediated by the clustering of procaspase-12 molecules, facilitated by proteins such as TNF receptor-associated factor 2 (TRAF2). nih.gov Once activated, Caspase-12 can cleave and activate downstream executioner caspases, such as Caspase-3, thereby initiating the final stages of apoptosis. nih.gov This pathway represents a distinct mechanism of apoptosis initiation that is specifically linked to the status of the endoplasmic reticulum.
The role of Caspase-12 in ER stress has been implicated in the pathology of several diseases, including neurodegenerative disorders where protein misfolding is a common feature. nih.gov
Z-ATAD-FMK as a Specific Molecular Probe for Caspase-12 Activity Modulation
To elucidate the specific functions of individual caspases, researchers rely on selective inhibitors. This compound is a synthetic, cell-permeable peptide inhibitor designed to specifically target and inhibit the activity of Caspase-12. medchemexpress.commedtechproducts.com It belongs to a class of inhibitors known as fluoromethyl ketones (FMKs), which act as irreversible inhibitors of caspases. rndsystems.combio-techne.com
The mechanism of action of this compound involves the irreversible binding of the fluoromethyl ketone group to the catalytic cysteine residue in the active site of Caspase-12. bio-techne.cominvivogen.com This covalent modification permanently inactivates the enzyme, preventing it from cleaving its substrates and propagating the apoptotic signal. The benzyloxycarbonyl (Z) group at the N-terminus enhances the cell permeability of the inhibitor. rndsystems.combio-techne.com
As a specific molecular probe, this compound is an invaluable tool in academic research for several reasons:
It allows for the selective inhibition of Caspase-12, enabling researchers to distinguish its activity from that of other caspases.
Its cell-permeable nature allows for its use in studies with living cells and tissues.
By inhibiting Caspase-12, researchers can investigate the downstream consequences of its activation and its contribution to various cellular processes, particularly ER stress-mediated apoptosis. medchemexpress.com
The use of this compound has been instrumental in confirming the role of Caspase-12 in ER stress-induced cell death in various experimental models.
Research Findings with this compound
The following table summarizes selected research findings where this compound has been used to investigate the role of Caspase-12.
| Research Area | Model System | Key Findings with this compound | Reference |
| Neurodegeneration | N2A neuroblastoma cells treated with misfolded prion protein (PrPSc) | Inhibition of Caspase-12 with a catalytic mutant (similar in principle to this compound's inhibitory action) prevented PrPSc-induced apoptosis. | nih.gov |
| Intervertebral Disc Degeneration | Rat disc cells | This compound prevented ER stress-mediated apoptosis by inhibiting Caspase-12 activity and reducing Caspase-9 activity. | medchemexpress.com |
| Mycobacterial Infection | Macrophages | The study of ER stress response in the context of infection may utilize specific inhibitors like this compound to dissect the role of Caspase-12. | rndsystems.com |
Properties
Molecular Formula |
C24H33FN4O9 |
|---|---|
Molecular Weight |
540.5454 |
Purity |
95/98% |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Z Atad Fmk Action
Direct Enzymatic Inhibition of Caspase-12 Proteolytic Activity
Z-ATAD-FMK (Z-Ala-Thr-Ala-Asp(OMe)-FMK) functions as a potent and specific inhibitor of Caspase-12 proteolytic activity. This synthetic peptide inhibitor is designed to target and bind to the active cleft of human Caspase-12 (hCasp12), thereby directly impeding its enzymatic function. nih.gov Caspase-12, as a cysteine protease, is responsible for cleaving C-terminal aspartic acid residues on its substrate molecules, a critical step in certain apoptotic pathways. biopioneer.com.tw
The inhibitory effect of this compound has been demonstrated in various cellular contexts. For instance, in nasopharyngeal carcinoma (NPC) cells, this compound was shown to markedly suppress the activity of Nuclear Factor-kappa B (NF-κB) when its activation was induced by the overexpression of Caspase-12. nih.gov This suppression was observed to be concentration-dependent, highlighting a direct correlation between the inhibitor's presence and the reduction in Caspase-12-mediated NF-κB activity. Further studies confirmed the importance of the hCasp12 active site in regulating NF-κB, as this compound effectively decreased NF-κB activity in cells transfected with wild-type Caspase-12 but had no effect on cells expressing a mutant Caspase-12 where the active site cysteine was replaced. nih.gov
Beyond its role in NF-κB modulation, this compound is recognized for its ability to prevent endoplasmic reticulum stress-mediated apoptosis by directly inhibiting Caspase-12 activity. This inhibitory action has been crucial in understanding the role of Caspase-12 in cellular injury and apoptosis. For example, in primary mouse astrocytes subjected to oxygen-glucose deprivation (OGD), pretreatment with this compound significantly attenuated cell injury and apoptosis, underscoring Caspase-12's involvement in these processes.
Irreversible Binding to the Caspase-12 Catalytic Site
A defining characteristic of this compound's mechanism of action is its irreversible binding to the catalytic site of Caspase-12. As a fluoromethyl ketone (FMK)-derivatized peptide, this compound belongs to a class of inhibitors known for forming stable, covalent adducts with the active site cysteine of target proteases. This covalent modification ensures a sustained and potent inhibitory effect, as the enzyme's active site is permanently occupied or altered, preventing substrate binding and subsequent proteolytic cleavage.
The irreversible nature of this compound's interaction with Caspase-12 has been leveraged in research tools. For instance, FITC-ATAD-FMK, a fluorescently labeled derivative, is cell-permeable and non-toxic, allowing it to irreversibly bind to activated Caspase-12 within living apoptotic cells, serving as a marker for active Caspase-12. The design of this compound, featuring a benzyloxycarbonyl group (Z-) at the N-terminus and O-methyl side chains, contributes to its enhanced cellular permeability, enabling it to readily cross cell membranes and reach its intracellular target.
Specificity Profile of this compound Among Caspase Family Members
This compound is widely recognized as a specific inhibitor of Caspase-12. This specificity is crucial for dissecting the precise roles of individual caspases within complex apoptotic and inflammatory pathways. Studies often employ this compound alongside other caspase inhibitors to differentiate the contributions of various caspase family members.
For example, in investigations of eosinophil cationic protein (ECP)-induced apoptosis, this compound was used as a Caspase-12-specific inhibitor, in parallel with inhibitors for general caspases (Z-VAD-FMK), Caspase-8 (Z-IETD-FMK), and Caspase-9 (Z-LE(OMe)HD(OMe)-FMK). In this particular model, the lack of effect of this compound on cleaved PARP levels indicated that Caspase-12 was not the primary pathway driving cell death, reinforcing its specificity to Caspase-12 without affecting other major apoptotic pathways in that context. Furthermore, the specificity of this compound has been corroborated by gene silencing experiments, where Caspase-12 gene knockdown produced similar effects to pharmacological inhibition, thereby excluding non-specific inhibitory actions of this compound.
This focused inhibitory action makes this compound an invaluable tool for researchers aiming to isolate and study the unique functions of Caspase-12, particularly in ER stress-related cellular events, without broadly interfering with other caspase-dependent processes.
Downstream Modulatory Effects on Other Caspases (e.g., Caspase-9, Caspase-3)
While this compound directly inhibits Caspase-12, its action can lead to significant downstream modulatory effects on other caspases, notably Caspase-9 and Caspase-3, which are key executioners in the apoptotic cascade. These effects highlight the interconnectedness of caspase pathways, especially those initiated by ER stress.
This compound's inhibition of Caspase-12 has been shown to reduce the activity of Caspase-9. This suggests that Caspase-12, particularly in the context of ER stress, can act upstream of Caspase-9, thereby contributing to its activation. Experimental evidence supports this hierarchical relationship: in HL-60 cells, this compound significantly reduced the activation of both Caspase-9 and Caspase-3 induced by Cardiotoxin III. Interestingly, the study also revealed that this compound did not affect mitochondrial cytochrome c release, and Caspase-12 activation was not abrogated by a Caspase-9 inhibitor, indicating that Caspase-12 activation occurs independently or upstream of Caspase-9 in this pathway.
The regulatory role of Caspase-12 in activating downstream caspases is further supported by findings that Caspase-12 regulates ER stress-induced apoptosis signaling by activating Caspase-9, which subsequently activates Caspase-3. This was observed in Mycobacterium fortuitum-infected headkidney macrophages (HKM), where Caspase-9 activity was attenuated in this compound pre-treated cells, suggesting an intersection of Caspase-12 and mitochondrial pathways at Caspase-9. In lung cancer cells, the application of this compound led to a significant reduction in the cleavage of Caspase-3, further confirming the link between Caspase-12 inhibition and downstream Caspase-3 activity. Similarly, in primary mouse astrocytes subjected to OGD, inhibition of Caspase-12 by this compound resulted in decreased levels of cleaved Caspase-3.
Data Tables
The following table summarizes key research findings regarding this compound's effects on caspase activity and related cellular processes.
| Target Caspase / Pathway | Effect of this compound | Observed Outcome | Reference |
| Caspase-12 Proteolytic Activity | Direct Inhibition | Suppression of NF-κB activity induced by Caspase-12 overexpression. | nih.gov |
| Caspase-12 Proteolytic Activity | Direct Inhibition | Prevention of ER stress-mediated apoptosis. | |
| Caspase-12 Proteolytic Activity | Direct Inhibition | Attenuation of cell injury and apoptosis in OGD-treated astrocytes. | |
| Caspase-9 Activity | Reduction/Inhibition | Decreased Caspase-9 activity in ER stress-mediated apoptosis. | |
| Caspase-3 Activity | Reduction/Inhibition | Decreased Caspase-3 activation in Cardiotoxin III-induced apoptosis. | |
| Caspase-3 Activity | Reduction/Inhibition | Reduced cleavage of Caspase-3 in lung cancer cells. |
Roles in Endoplasmic Reticulum Stress and Associated Cellular Responses
Z-ATAD-FMK's Impact on ER Stress-Mediated Apoptosis
This compound is recognized as an inhibitor of caspase-12, a key protease in the execution of ER stress-induced apoptosis. medchemexpress.commedchemexpress.com The accumulation of misfolded proteins in the endoplasmic reticulum activates a signaling cascade that leads to the cleavage and activation of pro-caspase-12, which is localized to the ER membrane. Activated caspase-12 then initiates a downstream caspase cascade, ultimately leading to programmed cell death.
By specifically inhibiting the activity of caspase-12, this compound effectively prevents the progression of ER stress-mediated apoptosis. medchemexpress.commedchemexpress.com This inhibition is a critical intervention point in the pathway, blocking the signal to execute cell death that originates from a stressed ER. Research has demonstrated that the application of this compound serves as a valuable tool for studying the mechanisms of apoptosis that are specifically dependent on ER stress. rndsystems.com The fluoromethyl ketone (FMK) moiety of the compound allows it to act as an effective and irreversible inhibitor of the caspase, solidifying its role in preventing this specific apoptotic pathway without inducing cytotoxic effects itself. rndsystems.com
| Target Molecule | Effect of this compound | Cellular Outcome | Reference |
|---|---|---|---|
| Caspase-12 | Inhibition of enzymatic activity | Prevention of ER stress-mediated apoptosis | medchemexpress.commedchemexpress.com |
| Apoptotic Cascade | Blocks initiation from the ER | Inhibition of downstream caspase activation originating from ER stress | medchemexpress.com |
Cross-talk with Mitochondrial Apoptotic Pathways and ER-Mitochondria Interplay
The endoplasmic reticulum and mitochondria are physically and functionally linked, and this interplay is crucial during cellular stress. While this compound's primary target is the ER-resident caspase-12, its effects extend to the mitochondrial apoptotic pathway. Studies have shown that this compound not only inhibits caspase-12 but also reduces the activity of caspase-9. medchemexpress.commedchemexpress.com Caspase-9 is the principal initiator caspase of the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov
The mitochondrial pathway is typically activated by the release of cytochrome c from the mitochondria into the cytosol, which leads to the formation of the apoptosome and subsequent activation of caspase-9. nih.govnih.gov ER stress itself can trigger this mitochondrial response. By reducing the activity of caspase-9, this compound demonstrates a point of cross-talk, modulating a key component of the mitochondrial death pathway. medchemexpress.com This suggests that the signal from ER stress may be amplified through the mitochondria and that this compound can dampen this broader apoptotic response. The inhibition of caspase-9 indicates that this compound can interfere with apoptotic signals that have converged downstream from both the ER and mitochondria.
| Pathway Component | Effect of this compound | Implication for Interplay | Reference |
|---|---|---|---|
| Caspase-9 | Reduces enzymatic activity | Modulates the mitochondrial (intrinsic) apoptotic pathway | medchemexpress.commedchemexpress.com |
| Cytochrome c release | Does not directly inhibit release | Acts downstream of mitochondrial outer membrane permeabilization | nih.govunipi.it |
Modulation of Unfolded Protein Response (UPR) Components
The Unfolded Protein Response (UPR) is a set of adaptive signaling pathways initiated by ER stress sensors to restore protein-folding homeostasis. nih.gov If the stress is prolonged or severe, the UPR switches from a pro-survival to a pro-apoptotic response. While direct studies detailing this compound's modulation of specific UPR components are limited, the effects of broad-spectrum caspase inhibition on the UPR provide insight.
Research using the related pan-caspase inhibitor Z-VAD-FMK has shown that blocking caspase activity can accentuate the activation of the UPR. researchgate.net In one study, treatment with Z-VAD-FMK in cells expressing a misfolded protein led to increased phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α) and elevated expression of the chaperone BiP (also known as GRP78). researchgate.net These are hallmarks of the activation of the PERK branch of the UPR, an adaptive response to reduce protein translation and increase protein folding capacity. By inhibiting the terminal apoptotic effects mediated by caspases like caspase-12, this compound may similarly alter the cellular context, potentially leading to a sustained or enhanced activation of the UPR's pro-survival signaling branches as the cell attempts to resolve the ER stress without undergoing apoptosis.
| UPR Component | Observed Effect with Pan-Caspase Inhibitors (e.g., Z-VAD-FMK) | Potential Implication for this compound | Reference |
|---|---|---|---|
| Phosphorylated eIF2α | Increased levels | May enhance the adaptive response of the PERK pathway | researchgate.net |
| BiP/GRP78 | Increased expression | May promote chaperone-mediated protein folding and ER homeostasis | researchgate.net |
Influence on Inflammatory Pathways and Inflammasome Activation
Regulation of NLRP3 Inflammasome Activation by Caspase-12 Inhibition
Z-ATAD-FMK functions as a specific inhibitor of caspase-12 medchemexpress.comabcam.comrndsystems.comciteab.com. Caspase-12 activation is implicated in inflammatory responses, particularly in conditions characterized by endoplasmic reticulum (ER) stress, such as cerebral ischemia/reperfusion injury (CIRI) and oxygen-glucose deprivation/recovery (OGD/R) spandidos-publications.commedsci.orgnih.govnih.govresearchgate.net. In models of OGD/R, increased levels of caspase-12, cleaved caspase-3, NLRP3 inflammasome components, and interleukin-1 beta (IL-1β) have been observed medsci.orgnih.govnih.gov.
Pretreatment with this compound has been shown to attenuate cell injury and apoptosis in OGD/R treatment groups by inhibiting the activation of NLRP3 spandidos-publications.commedsci.orgnih.govnih.govresearchgate.net. This inhibition leads to a notable decrease in the levels of NLRP3, caspase-1, IL-1β, and cleaved caspase-3 spandidos-publications.commedsci.orgnih.govnih.govresearchgate.net. These findings suggest that the NLRP3 inflammasome signaling pathway can be inhibited by suppressing caspase-12 signaling, thereby alleviating injury in conditions like CIRI spandidos-publications.comresearchgate.net.
Table 1: Effect of this compound on Inflammatory Markers in OGD/R Model
| Marker | OGD/R Group (Control) | OGD/R + this compound (5 µM) | Observed Change (Relative to Control) | Source |
| Caspase-12 Activation | Elevated | Downregulated | Significant decrease | medsci.org |
| NLRP3 Expression | Elevated | Decreased | Significant decrease | spandidos-publications.commedsci.orgnih.govnih.gov |
| Caspase-1 Levels | Elevated | Decreased | Significant decrease | spandidos-publications.commedsci.orgnih.govnih.gov |
| Cleaved Caspase-3 Levels | Elevated | Decreased | Significant decrease | spandidos-publications.commedsci.orgnih.govnih.gov |
| Cell Injury & Apoptosis | Increased | Attenuated | Significant reduction | spandidos-publications.commedsci.orgnih.govnih.gov |
Attenuation of Pro-inflammatory Cytokine Processing (e.g., IL-1β)
The activation of the NLRP3 inflammasome is a critical step that triggers the maturation and production of potent pro-inflammatory cytokines, notably IL-1β and IL-18 spandidos-publications.comwikipedia.orgguidetopharmacology.orgchemmethod.cominvivogen.com. These cytokines are key mediators of inflammation and contribute to tissue damage in various pathological states, including cerebral damage and central nervous system (CNS) inflammatory responses medsci.orgnih.govmedsci.org.
Studies have demonstrated that this compound treatment leads to significantly decreased levels of IL-1β spandidos-publications.commedsci.orgnih.govnih.govresearchgate.netmedsci.org. This reduction in IL-1β generation, mediated by the inhibition of caspase-12, contributes to the alleviation of astrocyte ischemia/reperfusion injury medsci.orgnih.govmedsci.org. The mechanism involves this compound's ability to reduce the upregulation of procaspase-1 and IL-1β expression that typically occurs following oxygen-glucose deprivation medsci.orgnih.govmedsci.org.
Modulation of NF-κB Signaling Cascades by this compound
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor complex that plays a central role in orchestrating mammalian immune and inflammatory responses wikipedia.orgresearchgate.net. Its activation leads to the expression of numerous pro-inflammatory genes. Research indicates that human caspase-12 (hCasp12) can enhance NF-κB activity, potentially through the activation of IKK (IκB kinase) nih.govnih.govmdpi.comresearchgate.net. This suggests a pro-inflammatory role for caspase-12 in certain contexts, such as nasopharyngeal carcinoma cells nih.govnih.govmdpi.com.
Significantly, treatment with the hCasp12 inhibitor this compound has been shown to markedly suppress the NF-κB activity induced by hCasp12 nih.govnih.govmdpi.com. This inhibitory effect is concentration-dependent and highlights the importance of the active site of hCasp12 in regulating NF-κB activity nih.govmdpi.com. Furthermore, this compound treatment has been observed to increase the expression of IκBα, the NF-κB inhibitory protein, which is typically degraded when NF-κB is activated nih.gov. This suggests that caspase-12 may mediate the post-translational degradation of IκBα, and this compound counteracts this effect, thereby contributing to the modulation of NF-κB signaling nih.gov.
Table 2: Influence of this compound on NF-κB Activity
| Condition | NF-κB Activity (Relative to Control) | IκBα Expression (Relative to Control) | Source |
| hCasp12 Overexpression | Enhanced | Decreased | nih.govmdpi.com |
| hCasp12 Overexpression + this compound | Markedly suppressed | Increased | nih.govnih.govmdpi.com |
Implications for Anti-inflammatory Cellular Responses
The consistent findings regarding this compound's ability to inhibit caspase-12 and subsequently dampen inflammasome activation and pro-inflammatory cytokine production underscore its potential implications for anti-inflammatory cellular responses. By attenuating the activation of the NLRP3 inflammasome and the processing of cytokines like IL-1β, this compound contributes to reducing cellular injury and apoptosis in inflammatory conditions spandidos-publications.commedsci.orgnih.govnih.gov.
Specifically, in the context of cerebral ischemia/reperfusion injury and oxygen-glucose deprivation, this compound has demonstrated protective effects on astrocytes, reducing cell death and inhibiting inflammasome activation medsci.orgnih.govnih.gov. These results position caspase-12, and by extension its inhibitor this compound, as a promising therapeutic target for the treatment of inflammatory neurological conditions such as ischemic stroke medsci.orgnih.govnih.gov. Beyond its direct anti-inflammatory actions, this compound has also been noted to suppress caspase-9 activity and influence the expression of osteogenic genes, indicating a broader cellular impact that extends beyond acute inflammatory pathways medchemexpress.comabcam.comfrontiersin.org.
Effects on Cell Fate and Tissue Homeostasis
Inhibition of Programmed Cell Death Mechanisms (Apoptosis, Necroptosis)
Z-ATAD-FMK is recognized for its capacity to interfere with programmed cell death pathways, primarily apoptosis. As a specific inhibitor of caspase-12, it directly targets a key enzyme in the endoplasmic reticulum (ER) stress-mediated apoptotic pathway medchemexpress.com. By inhibiting the activity of caspase-12, this compound can prevent the cascade of events that lead to this form of apoptosis. Research has indicated that its inhibitory action also leads to a reduction in the activity of caspase-9, another critical initiator caspase in the apoptotic signaling network medchemexpress.com.
While this compound is specific to caspase-12, the broader class of fluoromethyl ketone (FMK)-derivatized peptide inhibitors, to which it belongs, are effective and irreversible inhibitors of caspases rndsystems.combio-techne.com. These inhibitors function by binding to the catalytic site of these enzymes, thereby blocking their proteolytic activity which is essential for the execution of apoptosis invivogen.compromega.com.
In a broader context, the inhibition of caspases can have divergent effects on cell death programs. While pan-caspase inhibitors like Z-VAD-FMK are widely used to prevent apoptosis, they can, under certain circumstances, promote an alternative form of programmed cell death known as necroptosis frontiersin.orgselleckchem.comnih.govstemcell.comnih.gov. This occurs because caspase-8, an initiator caspase for apoptosis, also functions to inhibit the necroptotic pathway. By inhibiting caspase-8, pan-caspase inhibitors can lift this suppression, leading to necroptosis, an inflammatory form of cell death regulated by receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL) frontiersin.orgnih.gov. For instance, in macrophages, the pan-caspase inhibitor zVAD-FMK has been shown to induce necroptosis in the presence of inflammatory stimuli like lipopolysaccharide (LPS) nih.govnih.govnih.gov.
Table 1: Effects of this compound and Related Compounds on Programmed Cell Death
| Compound | Primary Target | Effect on Apoptosis | Effect on Necroptosis |
|---|---|---|---|
| This compound | Caspase-12 | Inhibition of ER stress-mediated apoptosis medchemexpress.com | Not explicitly documented |
Preservation of Cellular Viability and Reduction of Cell Injury Responses
By inhibiting apoptosis, this compound and related caspase inhibitors can contribute to the preservation of cellular viability and mitigate cellular injury. These compounds are cell-permeable, allowing them to act within the cell without causing cytotoxic effects themselves rndsystems.combio-techne.com.
The protective effects of caspase inhibition on cell viability have been observed in various contexts. For example, the pan-caspase inhibitor Z-VAD-FMK has been shown to enhance the survival rate of human embryonic stem cells after cryopreservation, a process that can induce apoptosis stemcell.comnih.gov. It has also demonstrated a protective effect in granulosa cells against etoposide-induced cell death nih.gov. However, the efficacy of these inhibitors in preserving viability can be context-dependent. In some instances, while apoptosis is blocked, cells may be shunted towards other forms of cell death, such as necrosis nih.gov.
In studies on differentiating C2C12 myoblasts, Z-VAD-FMK was able to significantly increase the viability of differentiating and differentiated myotubes that were treated with statins, which can induce myopathy researchgate.net. This suggests a role for caspase inhibitors in protecting cells from certain drug-induced injuries.
Table 2: Research Findings on the Preservation of Cellular Viability
| Cell Type | Stressor/Condition | Effect of Caspase Inhibitor | Outcome |
|---|---|---|---|
| Human Embryonic Stem Cells | Cryopreservation | Z-VAD-FMK | Enhanced post-thaw survival rate stemcell.comnih.gov |
| Human Granulosa Cells | Etoposide | Z-VAD-FMK | Protection from drug-induced apoptosis nih.gov |
| Rabbit Corneal Keratocytes | Epithelial scrape injury | z-VAD-FMK | Inhibition of apoptosis but promotion of necrosis nih.gov |
Role in Regulation of Cell Differentiation and Development
Emerging evidence suggests that caspases, and therefore their inhibitors, have roles beyond cell death, extending to the regulation of cellular differentiation and development.
Specifically, this compound has been implicated in the regulation of osteogenic differentiation. In a study involving differentiated MC3T3-E1 osteoblastic cells, treatment with this compound for six days resulted in a statistically significant downregulation in the expression of three key osteogenic genes: Alpl (alkaline phosphatase), Bglap (osteocalcin), and Phex (Phosphate-regulating neutral endopeptidase, X-linked) nih.gov. This finding points to a modulatory role for caspase-12, the target of this compound, within osteogenic pathways nih.gov.
Broader-spectrum caspase inhibitors have also been shown to influence differentiation processes. For instance, Z-VAD-FMK has been reported to block the terminal differentiation of various cell types, including lens epithelial cells, keratinocytes, and monocytes into macrophages selleckchem.com. Furthermore, in the context of human embryonic stem cells, while Z-VAD-FMK enhanced survival after freezing and thawing, it did not significantly promote spontaneous differentiation, indicating that its primary effect was on cell viability rather than differentiation in that specific context nih.gov.
Table 3: Impact of this compound on Osteogenic Gene Expression in MC3T3-E1 Cells
| Gene | Function in Osteogenesis | Effect of this compound Treatment |
|---|---|---|
| Alpl (alkaline phosphatase) | Early marker of osteoblast differentiation, involved in matrix mineralization. | More than 3-fold decrease in expression nih.gov. |
| Bglap (osteocalcin) | Late marker of osteoblast differentiation, involved in bone mineralization and calcium ion homeostasis. | More than 2.5-fold decrease in expression nih.gov. |
Investigational Applications of Z Atad Fmk in Preclinical Disease Models
Neuroprotection Studies in Ischemic Injury Models
Ischemic injury, characterized by restricted blood supply leading to cellular damage, is a significant area of neurobiological research. Z-ATAD-FMK has been investigated for its neuroprotective effects, particularly concerning astrocyte responses and retinal degeneration.
In models of oxygen-glucose deprivation (OGD), which simulate ischemic stroke conditions, this compound has demonstrated protective capabilities in primary mouse astrocytes. Astrocytes subjected to OGD exhibit increased cell injury and apoptosis, accompanied by elevated protein levels of caspase-12, cleaved caspase-3, NLRP3 inflammasome components, and interleukin-1 beta (IL-1β) nih.govoup.comnovusbio.com. Pretreatment with this compound, a caspase-12-specific inhibitor, significantly attenuated OGD-induced cell injury and apoptosis nih.govoup.comnovusbio.com. Furthermore, it led to a decrease in the levels of NLRP3, caspase-1, IL-1β, and cleaved caspase-3 nih.govoup.comnovusbio.com. These findings suggest that this compound protects astrocytes against OGD-induced cell death by inhibiting NLRP3 inflammasome activation, positioning caspase-12 and its regulation of the NLRP3 inflammasome as a potential therapeutic target for ischemic stroke nih.govoup.comnovusbio.comnih.gov.
Research has explored the role of this compound in retinal degeneration, specifically in models induced by 7-ketocholesterol (B24107) (7kCh). 7kCh is an oxidized cholesterol derivative implicated in age-related macular degeneration (AMD) and diabetic retinopathy nih.govoup.com.
In human retinal pigment epithelial (ARPE-19) cells exposed to 7kCh, caspase-12 activity significantly increased. Pretreatment with this compound led to a substantial reduction in this activity. However, in rat neuroretinal (R28) cells, while 7kCh also increased caspase-12 activity, this compound did not significantly reduce it nih.govoup.com. This indicates a cell-type specific protective effect of this compound against 7kCh-induced apoptosis.
Table 1: Effect of this compound on Caspase-12 Activity in Retinal Cells Exposed to 7-Ketocholesterol
| Cell Type | Condition | Caspase-12 Activity (mean signal intensity, msi) | % Change (vs. 7kCh-exposed) | Statistical Significance (P-value) | Source |
| ARPE-19 | DMSO (Control) | 15,351 ± 636.5 | N/A | N/A | nih.gov |
| ARPE-19 | 7kCh-exposed | 38,585 ± 1,804 | N/A | < 0.001 (vs. DMSO) | nih.gov |
| ARPE-19 | 7kCh + this compound | 20,175 ± 719 | 47.7% decrease | 0.001 | nih.gov |
| R28 | DMSO (Control) | 10,043 ± 944.5 | N/A | N/A | nih.gov |
| R28 | 7kCh-exposed | 31,234 ± 4,445 | N/A | < 0.05 (vs. DMSO) | nih.gov |
| R28 | 7kCh + this compound | 28,379 ± 4518 | 9.1% reduction | > 0.05 | oup.com |
Note: No specific research findings on this compound's application in light-induced retinal degeneration models were found in the provided sources.
Cancer Research
This compound has also been extensively utilized in cancer research to investigate the role of caspase-12 in various carcinoma types, particularly concerning apoptosis, invasion, and proliferation.
In human lung cancer cells (A549 and SK-MES-1), this compound has been shown to modulate apoptosis induced by certain compounds. For instance, Compound K, a ginsenoside metabolite, induces endoplasmic reticulum (ER) stress-related apoptosis through caspase-12 caymanchem.comgithub.io. Pretreatment with this compound partially ameliorated Compound K-induced apoptosis, confirming that this apoptotic pathway is, in part, caspase-12-dependent caymanchem.comgithub.io. This compound was observed to suppress the cleavage of both caspase-12 and downstream caspase-3, highlighting the involvement of caspase-12 as an upstream signaling molecule to caspase-3 in this context caymanchem.com.
Furthermore, in studies involving myricetin, a flavonoid, this compound significantly reduced myricetin-induced pyroptosis in lung cancer cells (NCI-H446 and A549). The inhibition by this compound also led to a significant reduction in the cleavage of caspase-3 and GSDME (Gasdermin E), lactate (B86563) dehydrogenase (LDH) release, and the proportion of Annexin V+/PI+ positive cells, collectively confirming that myricetin-induced pyroptosis relies on ER stress and caspase-12 activation.
This compound has provided insights into the invasive and metastatic potential of nasopharyngeal carcinoma (NPC) cells. In NPC cells (NPC 039 and NPC076), phorbol (B1677699) 12-myristate 13-acetate (PMA) induces cell invasion through the upregulation of matrix metalloproteinase-9 (MMP-9). Treatment with this compound significantly inhibited PMA-induced expressions of MMP-9 and its binding partner, tissue inhibitor of metalloproteinases-1 (TIMP-1). Moreover, this compound abrogated PMA-mediated cell invasion by approximately 25% in NPC 039 cells and 23% in NPC076 cells.
Caspase-12 is also implicated in the post-translational degradation of IκBα, a key regulator of NF-κB. This compound treatment increased IκBα expression in NPC cells and markedly suppressed the NF-κB activity induced by human Caspase-12 (hCasp12). These findings suggest that Caspase-12 plays a role in modulating MMP-9 expression and NF-κB activation, both of which are critical factors associated with tumor cell invasion and metastasis in NPC.
Table 2: Effect of this compound on PMA-Induced Cell Invasion in Nasopharyngeal Carcinoma Cells
| Cell Line | PMA-Mediated Cell Invasion Abrogation by this compound | Source |
| NPC 039 | Approximately 25% | |
| NPC076 | Approximately 23% |
The impact of this compound on cancer cell proliferation and survival signaling pathways varies depending on the cellular context and the inducing agent. In studies involving cinobufagin (B1669057) (CBG) as an anti-colorectal cancer agent, this compound (along with other ER stress inhibitors) failed to reverse or attenuate the inhibition of cell proliferation induced by CBG in HCT-116 colorectal cancer cells. This suggests that ER stress, and by extension caspase-12 activation, may not be the primary mechanism mediating CBG's anti-proliferative effects in this specific model.
Conversely, in gallbladder cancer cells, Ginsenoside Rg3 (Rg3) induces endoplasmic reticulum (ER) stress activation, leading to cytotoxicity and pro-apoptotic activity. This compound significantly attenuated Rg3-induced cytotoxicity against these cancer cells, indicating that ER stress activation and caspase-12 are indeed involved in mediating Rg3's anti-cancer effects. These contrasting findings underscore the complex and context-dependent roles of caspase-12 and ER stress in cancer cell proliferation and survival.
Advanced Research Methodologies Utilizing Z Atad Fmk
In Vitro Cell Culture Models
In vitro cell culture models are fundamental to studying the cellular effects of compounds like Z-ATAD-FMK. These models allow for controlled environments to examine the impact of caspase-12 inhibition on cell viability, apoptosis, and other cellular functions in isolation or in the presence of specific stressors.
Primary Cell Isolation and Culture Techniques
This compound has been applied in research utilizing primary cell cultures to investigate the role of caspase-12 in specific cell types derived directly from tissues. For instance, studies have employed this compound in primary mouse astrocytes to explore its protective effects against oxygen-glucose deprivation (OGD) injury, a model relevant to ischemic stroke. Primary mouse astrocytes were pretreated with varying concentrations of this compound (0.05, 0.5, 5, or 10 μM) before exposure to OGD ebi.ac.uk. Research has also utilized this compound in primary cortical neurons to study its impact in the context of induced cellular stress biopioneer.com.tw, nih.gov. Furthermore, investigations into subregion-specific vulnerability to ER stress-induced neurotoxicity in rat hippocampal neurons have employed this compound in organotypic hippocampal cultures (OHC) citeab.com. These studies demonstrate the utility of this compound in primary cell systems to understand caspase-12-mediated events in a context closer to the physiological environment compared to established cell lines.
Application in Established Cell Line Systems
Established cell lines offer a convenient and reproducible system for high-throughput screening and detailed mechanistic studies using this compound. The compound has been extensively used in a variety of established cell lines to investigate the role of caspase-12 in different cellular processes and disease models. Examples include its application in nasopharyngeal carcinoma cell lines (NPC076 and NPC039) to study the involvement of human caspase-12 in NF-κB activity biopioneer.com.tw, uni-freiburg.de. In these cells, this compound at concentrations of 1–3 μM was used biopioneer.com.tw. Osteoblastic cell lines like MC3T3-E1 have been treated with this compound (100 μM for 6 days) to examine the role of caspase-12 in regulating osteogenic markers cephamls.com. Colorectal cancer lines (HCT-116 and HT-29), pancreatic cancer cells (PANC-1), and immortalized pancreatic epithelial cells (HPDE6c7) have also been utilized to assess the impact of this compound on cinobufagin-induced cell death and proliferation nih.gov. Studies in CATH.a cells have investigated the effect of this compound (1 μM for 1 h) on brefeldin A (BFA)-induced processes biopioneer.com.tw. Human lung cancer cells (A549 and SK-MES-1) have been treated with this compound (1mM for 1 h) in combination with compound K to study apoptosis induction biopioneer.com.tw. Additionally, this compound has been used in oral squamous cell carcinoma (HSC-3) cells to explore the role of ER-associated caspases in apoptosis induced by cisplatin (B142131) and SAHA invivochem.cn. These diverse applications in established cell lines highlight the versatility of this compound as a tool for studying caspase-12 function across different cell types and biological pathways.
Molecular Biology Techniques
Molecular biology techniques are crucial for dissecting the mechanisms by which this compound exerts its effects, primarily by analyzing changes in gene expression, protein levels, and protein activity.
Gene Expression Analysis (Quantitative PCR, PCR Arrays, Western Blotting)
Analysis of gene and protein expression provides insights into the downstream targets and pathways affected by caspase-12 inhibition with this compound. Western blotting is a widely used technique in this context. Studies in primary astrocytes have used Western blotting to show that pretreatment with this compound attenuated the increase in protein levels of caspase-12, cleaved caspase-3, NLRP3 inflammasome components, caspase-1, and IL-1β induced by OGD ebi.ac.uk, nih.gov. Western blot analysis has also been employed to assess procaspase-12 levels in rat hippocampal neurons citeab.com.
In established cell lines, Western blotting has been used to examine the impact of this compound on various proteins. In CATH.a cells, this compound treatment attenuated the induction of activated MMP-3 biopioneer.com.tw. Studies in colorectal cancer cells showed that this compound inhibited cinobufagin-induced CHOP expression and the phosphorylation of PERK and IRE1, indicating a role in mitigating ER stress activation nih.gov. Western blotting in nasopharyngeal carcinoma cells demonstrated that this compound treatment increased basal IκBα expression and abrogated PMA-mediated MMP-9 and TIMP-1 expressions uni-freiburg.de. Furthermore, Western blotting has been used to confirm that this compound suppressed the cleavage of caspase-12 and caspase-3 in lung cancer cells treated with compound K biopioneer.com.tw, and alleviated the upregulation of calpain 1 induced by POX in other cell studies nih.gov. Western blotting has also been applied to examine caspase-12 and cleaved caspase-3 expression in intervertebral disc cells nih.gov.
Gene expression analysis techniques, such as PCR arrays and quantitative PCR (qPCR), are also utilized. An Osteogenic PCR Array was performed on MC3T3-E1 cells treated with this compound to investigate changes in osteogenesis-related genes cephamls.com. Subsequent real-time PCR confirmed a statistically significant decrease in the expression of Alpl, Bglap, and Phex in these cells following caspase-12 inhibition cephamls.com.
Protein Activity Assays (Fluorimetric Caspase Activity Assays, Enzyme Cleavage Detection)
Measuring protein activity is essential for confirming the functional consequences of this compound treatment. Fluorimetric caspase activity assays are commonly used to directly assess the inhibitory effect of this compound on caspase-12 and its impact on downstream caspases. Studies have measured caspase-12 activity in rat retina, showing that this compound reduced this activity haoranbio.com. In Leishmania major, caspase-12-like protease activity was measured fluorimetrically using the caspase-12-specific substrate ATAD-AFC, with this compound used as a specific inhibitor haoranbio.com, though only basal activity was detected and not significantly increased by tunicamycin (B1663573) treatment haoranbio.com. Caspase-3/7 activity has also been measured using fluorogenic substrates like FAM-DEVD-FMK in conjunction with caspase inhibitors like Z-VAD-FMK to understand the contribution of different caspase pathways haoranbio.com.
Beyond caspase activity, this compound has been used in assays to evaluate the activity of other proteins influenced by caspase-12. NF-κB reporter activity assays in nasopharyngeal carcinoma cells have shown that this compound suppressed NF-κB activity induced by either human caspase-12 overexpression or PMA stimulation biopioneer.com.tw, uni-freiburg.de. Enzyme cleavage detection methods, such as gelatin zymography, have been used to assess the activity of matrix metalloproteinases like MMP-9 and TIMP-1, demonstrating that this compound treatment abrogated PMA-mediated increases in their expression uni-freiburg.de. Caspase-9 activity has also been assayed in intervertebral disc cells in studies employing this compound to inhibit caspase-12 activation nih.gov.
Genetic Manipulation Techniques (siRNA-Mediated Gene Silencing)
To confirm the specificity of this compound's effects and the direct involvement of caspase-12, genetic manipulation techniques like siRNA-mediated gene silencing are often used in parallel. By reducing the expression of the caspase-12 gene (Casp12) using specific siRNAs, researchers can compare the phenotypic outcomes to those observed with this compound treatment. This approach helps to rule out potential off-target effects of the inhibitor. For example, in MC3T3-E1 cells, Casp12 gene silencing using siRNA was performed to support findings obtained with this compound and confirmed a significant decrease in the expression of osteogenesis-related genes cephamls.com. Similarly, in CATH.a cells, knocking down caspase-12 expression with siRNA was done alongside this compound treatment to further investigate the effects on TIMP-1 levels biopioneer.com.tw. In nasopharyngeal carcinoma cells, siRNA knockdown of Casp12 was used to independently validate the specificity of this compound's effects on PMA-induced MMP-9 and TIMP-1 expressions, cell invasion, and NF-κB reporter activity uni-freiburg.de. These studies underscore the importance of combining pharmacological inhibition with genetic approaches to confirm the role of caspase-12.
Cell Biology Assays
This compound is frequently utilized in a range of cell-based assays to explore the functional consequences of inhibiting caspase-12. These assays provide insights into cellular processes such as programmed cell death, protein localization, inflammatory responses, and gene regulation.
Apoptosis and Cell Death Quantification (TUNEL Staining, Annexin V/PI Flow Cytometry, DNA Fragmentation)
This compound has been instrumental in studies aimed at quantifying apoptosis and cell death, particularly when investigating the involvement of caspase-12. Its use in conjunction with techniques like TUNEL staining, Annexin V/PI flow cytometry, and DNA fragmentation assays allows researchers to assess the extent and mechanisms of cell death.
Studies have shown that this compound can attenuate cell injury and apoptosis in primary mouse astrocytes subjected to oxygen-glucose deprivation (OGD), a model relevant to ischemic stroke. medsci.org This suggests a role for caspase-12 in OGD-induced astrocyte death. Furthermore, this compound has been employed in Annexin V/PI flow cytometry to measure apoptotic cell populations, demonstrating its utility in quantifying the inhibitory effect on apoptosis in various cell lines. researchgate.netresearchgate.net
In the context of endoplasmic reticulum (ER) stress-induced apoptosis, this compound has been shown to decrease apoptosis in beta-cell lines. researchgate.net Research utilizing this compound in DNA fragmentation assays, including TUNEL, has provided evidence that caspase-12 mediates apoptotic DNA fragmentation and chromatin condensation in specific cell types like plasma cells. ashpublications.orgnih.govnih.gov For instance, in Leishmania major, this compound was used to inhibit caspase-12-like protease activity, although in that specific study, the observed ER stress-induced apoptosis was found to be largely caspase-independent despite the involvement of elevated cytosolic Ca2+. nih.gov The potentiation of TRAIL-induced apoptosis in A375 cells by mdivi-1 (B1676016) was also shown to be mediated by caspase-12, as this effect was completely abolished by treatment with this compound. researchgate.net
Immunofluorescence and Subcellular Localization Studies
While direct evidence detailing the use of this compound specifically for subcellular localization studies via immunofluorescence is limited in the provided search results, related methodologies in the field sometimes employ immunofluorescence to complement findings. For example, immunofluorescence staining has been used in studies investigating inflammasome components and NF-κB localization in contexts where caspase inhibitors, though not explicitly this compound for the staining itself, were utilized. oncotarget.comnih.gov These related applications suggest the potential for combining this compound treatment with immunofluorescence to study the localization of proteins involved in caspase-12-mediated pathways or cellular responses to caspase-12 inhibition.
Inflammasome Activation Assessment (NLRP3, Caspase-1, IL-1β)
This compound has been utilized to investigate the relationship between caspase-12 and inflammasome activation, particularly the NLRP3 inflammasome. Studies have demonstrated that this compound can attenuate the upregulation of key components of the NLRP3 inflammasome, including NLRP3, caspase-1, and the pro-inflammatory cytokine IL-1β, in astrocytes subjected to OGD. medsci.org This finding suggests that caspase-12 may play a role in regulating NLRP3 inflammasome activation, potentially positioning caspase-12 as a promising target for therapeutic intervention in conditions like ischemic stroke where NLRP3 inflammasome activation is implicated. medsci.org The NLRP3 inflammasome is a multiprotein complex that, upon activation, leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β into its mature, active form. wikipedia.orgnih.gov
NF-κB Activity Measurement (Luciferase Reporter Assays)
Research employing luciferase reporter assays has provided insights into the influence of caspase-12 inhibition by this compound on NF-κB activity. In nasopharyngeal carcinoma (NPC) cells, this compound was shown to significantly inhibit the luciferase activity driven by NF-κB in response to PMA stimulation. oncotarget.com Further studies using caspase-12 overexpression in NPC cells demonstrated that the enhancement of NF-κB activity by caspase-12 was suppressed by this compound in a concentration-dependent manner. nih.gov These findings highlight that the active site of caspase-12 is important for modulating NF-κB activity, and this compound serves as a tool to probe this interaction using sensitive luciferase reporter systems. nih.govnih.govindigobiosciences.com
Measurement of Intracellular Calcium Dynamics and Related Protease Activities (e.g., m-Calpain)
While the primary focus of this compound is caspase-12 inhibition, its use in studies involving protease activity measurements has been documented. In research exploring ER stress-induced apoptosis, a caspase-12-like protease activity was measured by detecting the cleavage of a specific substrate (ATAD-AFC), and this activity was inhibited by this compound. nih.gov This demonstrates the application of this compound in assays designed to directly quantify caspase-12 or caspase-12-like enzymatic function. Although some studies in this area also investigate intracellular calcium dynamics, a direct link between this compound and the measurement or inhibition of m-Calpain activity was not found in the provided information.
In Vivo Preclinical Animal Models
This compound has been indicated as being active in vivo, in addition to its established in vitro applications. abcam.com This suggests its potential utility in preclinical animal models for studying the systemic effects of caspase-12 inhibition. While specific details regarding the types of animal models, species used, or detailed outcomes directly attributable to this compound administration were not extensively available in the provided search results, the indication of in vivo activity supports its consideration for future research in relevant disease models where caspase-12 is implicated. Related studies investigating inflammasome activation, a pathway influenced by caspase-12, have utilized inhibitors in mouse models to demonstrate therapeutic potential, further suggesting the relevance of exploring this compound in similar in vivo settings. nih.gov
Application in Rodent Models of Disease Pathogenesis
This compound has been applied in research utilizing rodent models or rodent-derived biological materials to study the pathogenesis of various diseases where caspase-12 or ER stress is implicated. A notable application is in the study of cellular injury in the context of ischemia/reperfusion, often modeled by oxygen-glucose deprivation (OGD). In studies using primary mouse astrocytes subjected to OGD, a model relevant to stroke, treatment with this compound demonstrated protective effects. It was observed to attenuate cell injury and apoptosis. Furthermore, this compound treatment reduced the levels of key inflammatory and apoptotic markers, including NLRP3, caspase-1, IL-1β, and cleaved caspase-3 in these astrocytes uni-freiburg.deuni-freiburg.denih.gov. These findings suggest a role for caspase-12 in mediating cellular damage and inflammasome activation in this model of neurological injury.
Investigations into intervertebral disc degeneration in rats have also noted the involvement of both endoplasmic reticulum and mitochondria in disc cell apoptosis, with this compound being relevant in this research area haoranbio.com.
In the study of silicosis pathogenesis in mice, this compound was utilized as part of a panel of caspase inhibitors in experiments involving mouse bone marrow-derived macrophages (BMDMs) to help identify the specific caspases contributing to silica-induced cell death.
While genetic models, such as caspase-12 null mice, provide direct evidence for the role of caspase-12 in disease, pharmacological inhibition with compounds like this compound offers a complementary approach. For instance, studies on the mdx mouse model of Duchenne Muscular Dystrophy, where caspase-12 ablation showed preservation of muscle function, highlight the potential therapeutic relevance of inhibiting this pathway, providing context for the utility of caspase-12 inhibitors in such models.
Research on Pemphigus Vulgaris (PV) pathogenesis, using cultured mouse keratinocytes and a mouse model, explored the involvement of various caspases in the loss of cell-cell adhesion characteristic of the disease. In this context, this compound, as a caspase-12 inhibitor, was tested but did not prevent the loss of adhesion, indicating that caspase-12 may not be the primary caspase involved in this specific disease mechanism in these models.
Furthermore, this compound has been employed in studies on mouse osteoblastic cells (MC3T3-E1) to investigate the physiological role of caspase-12 during processes like craniofacial development. Inhibition of caspase-12 with this compound in differentiated MC3T3-E1 cells led to the downregulation of certain osteogenic genes, suggesting an unexpected engagement of caspase-12 in bone cell regulation.
Methodological Considerations for Systemic and Localized Caspase Inhibition in Animal Studies
When utilizing caspase inhibitors like this compound in research involving animal models, several methodological considerations are crucial, particularly regarding achieving systemic versus localized inhibition. This compound is characterized as a cell-permeable, fluoromethyl ketone (FMK)-derivatized peptide that functions as an irreversible caspase inhibitor.
Much of the published research involving this compound in the context of rodent studies has focused on in vitro applications using rodent-derived cells. This includes studies on primary mouse astrocytes uni-freiburg.deuni-freiburg.de, mouse bone marrow-derived macrophages, and mouse keratinocytes, as well as differentiated mouse osteoblastic cells. In these in vitro settings, this compound is applied directly to the cell culture medium, achieving localized inhibition within the cellular environment.
For studies requiring systemic caspase-12 inhibition in live animals, other compounds or approaches may be preferred. For example, Q-ATAD-OPH is mentioned as a caspase-12 inhibitor designed specifically for in vivo use, contrasting with this compound which is noted for its widespread in vitro application. This distinction highlights the importance of selecting the appropriate inhibitor based on the research objective and the need for systemic distribution versus localized cellular targeting.
While direct systemic administration data specifically for this compound in the provided sources is limited, the use of other FMK-based caspase inhibitors, such as Z-VAD-FMK or Q-VD-OPh, via routes like intraperitoneal injection in mice provides general insight into potential systemic delivery methods for this class of compounds. However, the efficacy and distribution of this compound upon systemic administration would require specific validation.
A general methodological consideration in caspase inhibition studies in animal tissues, particularly when using broad-spectrum or even specific inhibitors, is the potential for off-target effects or the induction of alternative cell death pathways. For instance, studies with the pan-caspase inhibitor Z-VAD-FMK have shown that while it inhibits apoptosis, it can sometimes promote necrosis in certain cell types within animal tissues, such as keratocytes in rabbit corneas. While this observation pertains to a different inhibitor, it underscores the necessity of employing multiple methods to assess cell fate and validate the specificity of the inhibitory effect in complex biological systems in vivo.
Therefore, researchers utilizing this compound should carefully consider whether the experimental design necessitates localized in vitro inhibition or systemic in vivo effects and select the appropriate compound and delivery method accordingly. Validation of caspase-12 inhibition and assessment of potential off-target effects are critical steps in ensuring the accuracy and reliability of research findings.
Future Directions and Research Perspectives
Elucidating Novel Biological Targets and Interacting Signaling Pathways of Caspase-12
Future research endeavors aim to comprehensively identify the complete spectrum of biological targets and interacting signaling pathways influenced by caspase-12. While caspase-12 is recognized for its role in ER stress-induced apoptosis, its precise substrates beyond caspase-9 and caspase-3 are not fully defined. medchemexpress.comresearchgate.netnih.gov Studies suggest that activated caspase-12 can translocate to the nucleus and potentially execute apoptotic events directly. oup.com Furthermore, caspase-12 has been implicated in pathways beyond classical apoptosis. For instance, murine caspase-12 and human caspases 1, 4, and 5 are linked to immunological functions through their involvement in the maturation of cytokines like IL-1β and IL-18. ashpublications.org Human caspase-12 has also been shown to enhance NF-κB activity through interaction with IKKα/β, suggesting a role in inflammatory signaling independent of the inflammasome. nih.govaai.orgmdpi.com Z-ATAD-FMK, as a specific inhibitor, can be a valuable tool in dissecting these complex interactions and identifying novel substrates or binding partners of caspase-12 through techniques like activity-based protein profiling or immunoprecipitation followed by mass spectrometry. Understanding the full repertoire of caspase-12 targets and its intricate involvement in various signaling cascades, including those related to inflammation and potentially other non-apoptotic processes, remains a critical area for future investigation.
Exploring Context-Specific Roles of Caspase-12 Inhibition Across Diverse Biological Systems
Investigating the context-specific functions of caspase-12 inhibition using compounds like this compound across a variety of biological systems is another key future direction. Research has already highlighted diverse roles for caspase-12 in different contexts. In the context of muscle function in mdx mice, caspase-12 ablation has shown potential in preserving muscle function, suggesting therapeutic possibilities for muscular dystrophy through pharmacological inhibition. oup.com Caspase-12 has also been found to be present during craniofacial development and appears to participate in the regulation of osteogenic markers, where its inhibition impacts the expression of key osteoblastic genes. frontiersin.org In nasopharyngeal carcinoma cells, human caspase-12 enhances NF-κB activity, and this effect is abrogated by this compound, indicating a potential role in cancer progression and inflammation in this specific cell type. nih.govmdpi.com The differential expression and activity of caspase-12 in various tissues and disease states, coupled with the human polymorphism resulting in a truncated, non-functional protein in a majority of individuals, underscore the need to explore its roles in a context-dependent manner. novusbio.com Future studies utilizing specific inhibitors or genetic models in diverse cell types, tissues, and disease models will be crucial to fully understand the varied physiological and pathophysiological contributions of caspase-12.
Development of Advanced Methodologies for High-Throughput Screening and Mechanistic Elucidation of Caspase-12 Function
The development and application of advanced methodologies are essential for accelerating the discovery of caspase-12 modulators and gaining deeper insights into its mechanism of action. High-throughput screening (HTS) platforms are continuously evolving, incorporating technologies such as fluorescence resonance energy transfer (FRET)-based probes, high-content imaging, and flow cytometry to enable rapid and sensitive detection of caspase activity. nih.govplos.orgspringernature.comresearchgate.net These methods can be adapted to screen large libraries of compounds to identify novel caspase-12 inhibitors with improved specificity or pharmacological properties. researchgate.netnih.gov Furthermore, advancements in mass spectrometry-based proteomics can facilitate the unbiased identification of caspase-12 substrates and interacting proteins, providing a more complete picture of its molecular network. Techniques like activity-based protein profiling using modified inhibitors can help to directly assess caspase-12 activity in complex biological samples. nih.gov The integration of these advanced methodologies, coupled with computational approaches for data analysis and pathway modeling, will significantly enhance our ability to identify novel therapeutic targets and develop strategies to modulate caspase-12 activity for treating related diseases.
Q & A
Q. What is the primary mechanism of action of Z-ATAD-FMK in cellular studies?
this compound is a synthetic, cell-permeable inhibitor of Caspase-12, a protease involved in endoplasmic reticulum (ER) stress-induced apoptosis. It irreversibly binds to Caspase-12 via its fluoromethyl ketone (FMK) moiety, blocking proteolytic activation and downstream apoptotic signaling . Methodologically, its efficacy is validated through assays like CCK-8 (for cell viability), Western blot (for Caspase-12 and Grp78 expression), and flow cytometry (for apoptosis quantification) .
Q. How can researchers validate this compound’s inhibitory efficacy in vitro?
- Cell viability assays : Use CCK-8 to confirm that this compound mitigates cytotoxicity under stress conditions (e.g., high glucose or oxidative stress) .
- Western blot : Monitor Caspase-12 cleavage and ER stress markers (e.g., Grp78) to confirm pathway inhibition .
- Reactive oxygen species (ROS) assays : Quantify intracellular ROS levels to assess oxidative stress modulation . Pre-treat cells with this compound (e.g., 2–6 hours) before applying stressors, and include DMSO vehicle controls to account for solvent effects .
Q. What are the recommended controls for experiments involving this compound?
- Negative controls : Untreated cells or cells exposed to stressors (e.g., 100 mM glucose, H2O2) without inhibitor .
- Vehicle controls : Cells treated with DMSO (the solvent for this compound) to isolate solvent-specific effects .
- Positive controls : Use alternative ER stress inhibitors (e.g., 4-PBA) or Caspase-12 siRNA to cross-validate results .
Advanced Research Questions
Q. How to resolve contradictory data on this compound’s anti-apoptotic effects in different models?
For instance, this compound significantly reduced apoptosis in H9c2 cardiomyocytes under oxidative stress but showed limited efficacy in high glucose-treated nucleus pulposus cells . To address this:
- Model-specific optimization : Adjust inhibitor concentration (e.g., 3–20 μM) based on cell type and stressor intensity .
- Multi-parametric analysis : Combine apoptosis assays (flow cytometry) with functional readouts (e.g., mitochondrial membrane potential, LDH release) to capture divergent pathways .
- Pathway crosstalk analysis : Use RNA-seq or phosphoproteomics to identify compensatory mechanisms (e.g., Caspase-3/GSDME activation) that may bypass Caspase-12 inhibition .
Q. What strategies can mitigate this compound’s cytotoxicity at higher concentrations?
Subfigure B in shows cell viability declines at this compound concentrations >20 μM. To optimize:
- Dose-response curves : Test a range of concentrations (e.g., 1–50 μM) and calculate IC50 values for both target inhibition and cytotoxicity .
- Time-course experiments : Shorter pre-treatment periods (e.g., 1–2 hours) may reduce off-target effects while maintaining efficacy .
- Combination therapies : Pair this compound with antioxidants (e.g., NAC) to counteract ROS-mediated toxicity .
Q. How to integrate this compound findings across in vitro and in vivo systems?
For example, in vivo studies in paraquat-poisoned rats showed this compound reduced liver Caspase-12 expression and apoptosis , but translating this to human cells requires:
- Species-specific validation : Compare Caspase-12 homology and inhibitor binding affinity across models .
- Pharmacokinetic profiling : Assess this compound stability, tissue penetration, and half-life in vivo using LC-MS/MS .
- Functional redundancy tests : Knock out Caspase-12 in animal models to confirm inhibitor specificity .
Methodological Considerations
Q. How to statistically analyze this compound’s dual role in cell protection and cytotoxicity?
- Two-way ANOVA : Evaluate interactions between inhibitor concentration and treatment duration .
- Post-hoc tests : Use Tukey’s HSD to compare multiple groups (e.g., control vs. inhibitor vs. stressor groups) .
- Effect size reporting : Include Cohen’s d or η<sup>2</sup> to quantify practical significance, especially in studies with marginal P-values (e.g., P < 0.05 but small effect sizes) .
Q. What are the best practices for data reproducibility in this compound studies?
- Detailed protocols : Report pre-treatment durations, solvent concentrations (e.g., DMSO ≤0.1%), and batch numbers for commercial inhibitors .
- Raw data deposition : Share flow cytometry FCS files, Western blot raw images, and dose-response curves in repositories like Figshare .
- Replication in independent models : Validate key findings in primary cells or 3D cultures to reduce cell line-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
